2H-Naphtho[2,3-b]pyran
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Overview
Description
2H-Naphtho[2,3-b]pyran is a heterocyclic compound that belongs to the class of naphthopyrans. These compounds are known for their unique photochromic properties, which means they can change color when exposed to light. This characteristic makes them valuable in various applications, including photochromic lenses and smart materials .
Preparation Methods
The synthesis of 2H-Naphtho[2,3-b]pyran typically involves the reaction of naphthol with propargyl alcohol in the presence of a catalyst. One common method includes heating an aqueous mixture of propargyl alcohol and naphthol with catalytic β-cyclodextrin hydrate . Another approach involves grinding a mixture of propargyl alcohol, naphthol, TsOH, and silica gel at room temperature, which can be further optimized using ball-milling and catalytic indium chloride (InCl3) to achieve higher yields .
Chemical Reactions Analysis
2H-Naphtho[2,3-b]pyran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthopyran ring.
Ring-Opening Reactions: Upon exposure to UV light or mechanical force, this compound can undergo a ring-opening reaction to form merocyanine dyes
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-Naphtho[2,3-b]pyran has a wide range of scientific research applications:
Medicine: Research is ongoing to investigate its potential use in drug delivery systems, where its ability to change properties upon exposure to light can be utilized for controlled release of therapeutic agents.
Industry: This compound is used in the production of photochromic lenses and other smart materials that require a reversible color change
Mechanism of Action
The primary mechanism of action for 2H-Naphtho[2,3-b]pyran involves a 6π electrocyclic ring-opening reaction upon exposure to UV light or mechanical force. This reaction converts the closed naphthopyran form into an open merocyanine form, which is highly colored. The molecular targets and pathways involved in this process are primarily related to the electronic structure of the compound, which allows for the reversible transformation between the two forms .
Comparison with Similar Compounds
2H-Naphtho[2,3-b]pyran can be compared with other naphthopyrans and related compounds:
3H-Naphtho[2,1-b]pyran: This isomer exhibits similar photochromic properties but differs in the position of the pyran ring, which can affect its reactivity and stability.
Spirothiopyrans: Similar to spiropyrans, these compounds contain a sulfur atom in the ring, which can influence their chemical properties and applications.
The uniqueness of this compound lies in its specific ring structure and the resulting photochromic and mechanochromic properties, making it a valuable compound for various advanced applications.
Properties
CAS No. |
260-42-4 |
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Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2H-benzo[g]chromene |
InChI |
InChI=1S/C13H10O/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-6,8-9H,7H2 |
InChI Key |
WHFSBRHJIWVCDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC3=CC=CC=C3C=C2O1 |
Origin of Product |
United States |
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